Tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in organic chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an azetidine precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring at controlled temperatures .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted azetidines, and various oxo compounds.
Scientific Research Applications
Tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The azetidine ring’s unique structure allows it to fit into enzyme active sites, disrupting normal enzymatic functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azetidine derivatives and enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxocyclopentyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-11(14)9-4-5-10(15)8-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
ARZLIPJHIWYCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CCC(=O)C2 |
Origin of Product |
United States |
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